Bis(2-azanidylethyl)azanide;trichlorocobalt
CAS No.: 15025-06-6
Cat. No.: VC18404885
Molecular Formula: C4H10Cl3CoN3-3
Molecular Weight: 265.43 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15025-06-6 |
|---|---|
| Molecular Formula | C4H10Cl3CoN3-3 |
| Molecular Weight | 265.43 g/mol |
| IUPAC Name | bis(2-azanidylethyl)azanide;trichlorocobalt |
| Standard InChI | InChI=1S/C4H10N3.3ClH.Co/c5-1-3-7-4-2-6;;;;/h5-6H,1-4H2;3*1H;/q-3;;;;+3/p-3 |
| Standard InChI Key | XOIIGNRPLGZKHO-UHFFFAOYSA-K |
| Canonical SMILES | C(C[N-]CC[NH-])[NH-].Cl[Co](Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
Bis(2-azanidylethyl)azanide;trichlorocobalt belongs to the family of cobalt coordination complexes. Its molecular formula, C₄H₁₀Cl₃CoN₃⁻³, reflects a cobalt(II) center surrounded by three chloride ions (Cl⁻) and two bidentate azanide ligands. The azanide ligands originate from 2-azanidylethyl groups, which contribute to the compound’s stability and electronic properties .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 15025-06-6 |
| Molecular Formula | C₄H₁₀Cl₃CoN₃⁻³ |
| Molecular Weight | 265.43 g/mol |
| Oxidation State of Co | +2 |
| Coordination Geometry | Octahedral (proposed) |
The compound’s IUPAC name, bis(2-azanidylethyl)azanide;trichlorocobalt, underscores its ligand configuration. The azanide ligands act as strong-field ligands, influencing the cobalt center’s electron distribution and reactivity.
Synthesis and Reactivity
Synthetic Pathways
The synthesis of Bis(2-azanidylethyl)azanide;trichlorocobalt typically involves the reaction of cobalt chloride (CoCl₂) with azanide ligands in a controlled environment. A proposed mechanism includes:
-
Ligand Preparation: Deprotonation of 2-azanidylethylamine to form the azanide ligand.
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Coordination: Reaction of CoCl₂ with the azanide ligands in a polar solvent (e.g., methanol or ethanol) under inert atmosphere.
Reactivity in Solution
The compound exhibits ligand substitution reactivity, making it valuable for synthesizing heteroleptic cobalt complexes. For example, it can undergo chloride displacement with stronger field ligands (e.g., cyanide or thiocyanate) to form derivatives with altered magnetic and catalytic properties.
Applications in Coordination Chemistry and Catalysis
Ligand Exchange Studies
Bis(2-azanidylethyl)azanide;trichlorocobalt serves as a precursor in studies exploring ligand substitution kinetics. Researchers have used it to investigate how varying ligands affect cobalt’s redox behavior and catalytic activity.
| Hazard | Precautionary Measures |
|---|---|
| Toxicity | Use fume hoods and PPE |
| Environmental Impact | Avoid aqueous disposal |
| Stability | Store in dry, inert conditions |
Comparison with Analogous Cobalt Complexes
Cobalt Chloride vs. Azanide Complexes
Unlike simpler cobalt chloride complexes (e.g., CoCl₂·6H₂O), Bis(2-azanidylethyl)azanide;trichlorocobalt’s azanide ligands confer greater electronic complexity. This results in higher stability in non-aqueous solvents and distinct UV-Vis absorption profiles .
Future Research Directions
Biological Applications
Despite its toxicity, the compound’s redox activity warrants exploration in targeted drug delivery systems, provided toxicity mitigation strategies are developed.
Advanced Catalysis
Further studies should focus on its role in asymmetric catalysis and renewable energy applications, such as water-splitting catalysts.
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